(4-(Trifluoromethyl)phenyl)methanamine hydrochloride

Perovskite photovoltaics Surface passivation Power conversion efficiency

(4-(Trifluoromethyl)phenyl)methanamine hydrochloride (CAS 3047-99-2), also known as 4-(trifluoromethyl)benzylamine hydrochloride, is a para-substituted benzylamine derivative with the molecular formula C₈H₉ClF₃N and a molecular weight of 211.61 g/mol. The compound is supplied as a white to almost white crystalline solid with a melting point of approximately 167 °C and is water-soluble.

Molecular Formula C8H9ClF3N
Molecular Weight 211.61 g/mol
CAS No. 3047-99-2
Cat. No. B1317274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Trifluoromethyl)phenyl)methanamine hydrochloride
CAS3047-99-2
Molecular FormulaC8H9ClF3N
Molecular Weight211.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C(F)(F)F.Cl
InChIInChI=1S/C8H8F3N.ClH/c9-8(10,11)7-3-1-6(5-12)2-4-7;/h1-4H,5,12H2;1H
InChIKeyDDDIOEYMKVFUGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Trifluoromethyl)phenyl)methanamine Hydrochloride (CAS 3047-99-2): Fluorinated Benzylamine Building Block for Perovskite Photovoltaics, Ion Channel Drug Discovery, and Biochemical Assays


(4-(Trifluoromethyl)phenyl)methanamine hydrochloride (CAS 3047-99-2), also known as 4-(trifluoromethyl)benzylamine hydrochloride, is a para-substituted benzylamine derivative with the molecular formula C₈H₉ClF₃N and a molecular weight of 211.61 g/mol . The compound is supplied as a white to almost white crystalline solid with a melting point of approximately 167 °C and is water-soluble . It belongs to the trifluoromethylbenzylamine class and serves as a fluorinated building block in organic synthesis, a perovskite precursor for advanced photovoltaics, a key structural moiety in ion channel modulators, and an enzymatically validated substrate for monoamine oxidase assays [1][2][3]. The hydrochloride salt form provides distinct handling and solubility advantages over the free base (CAS 3300-51-4), which is a liquid at room temperature with a melting point of 43 °C .

Why (4-(Trifluoromethyl)phenyl)methanamine Hydrochloride Cannot Be Replaced by Other Benzylamine Analogs: Evidence of Position-Specific and Substituent-Dependent Performance Gaps


Although benzylamine and its 4-substituted derivatives share a common phenylmethanamine core, the para-trifluoromethyl group in this compound introduces a unique combination of strong electron-withdrawing character (Hammett σₚ ≈ 0.54), elevated lipophilicity (LogP ≈ 2.2–2.9), and pronounced hydrophobicity that fundamentally alters performance in every documented application [1][2]. Comparative studies in perovskite photovoltaics demonstrate that 4-(trifluoromethyl)benzylamine (TFMBA) outperforms both benzylamine (BA) and 4-methoxybenzylamine (PMBA) by lowering the proton transfer energy barrier, forming stronger hydrogen bonds with iodide, and generating a larger dipole moment for improved charge extraction [1]. In medicinal chemistry, the 4-CF₃-benzylamine moiety is the critical structural determinant conferring >15-fold potency enhancement in KCNQ2/3 channel activators relative to the clinical benchmark retigabine [3]. Even among positional isomers, the para-substitution pattern is non-interchangeable: α-trifluoromethylamines (CF₃ alpha to amine) exhibit basicity 4–5 orders of magnitude lower than β-trifluoromethyl isomers, directly impacting protonation state, reactivity, and salt formation . Furthermore, the hydrochloride salt (CAS 3047-99-2) is a stable crystalline solid (mp ~167 °C), whereas the free base (CAS 3300-51-4) is a hygroscopic liquid (mp 43 °C), making the salt the preferred form for reproducible weighing, long-term storage, and aqueous formulation .

Quantitative Evidence Guide: Measurable Differentiation of (4-(Trifluoromethyl)phenyl)methanamine Hydrochloride Relative to Closest Analogs


Perovskite Solar Cell Passivation: TFMBA Outperforms Benzylamine and 4-Methoxybenzylamine via Reduced Proton Transfer Barrier and Enhanced Dipole Moment

In a direct comparative study of benzylamine derivatives as perovskite surface passivators, 4-(trifluoromethyl)benzylamine (TFMBA) demonstrated superior performance over both 4-methoxybenzylamine (PMBA) and unsubstituted benzylamine (BA). The TFMBA-modified perovskite devices achieved an optimal power conversion efficiency (PCE) of 25.52% for small-area devices (0.09 cm²) and 20.44% for large-area devices (active area 23.4 cm²) [1]. The mechanistic basis for this superiority was established through computational and spectroscopic analysis: TFMBA exhibited a lower proton transfer energy barrier compared to PMBA and BA, facilitating formation of the TFMBA-FA⁺ adduct; the resulting TFMBA-FA⁺ complex formed stronger hydrogen bonds with iodide ions (I⁻) than the corresponding PMBA-FA⁺ and BA-FA⁺ complexes; and TFMBA-FA⁺ possessed an increased dipole moment that promoted favorable energy level alignment and enhanced charge carrier extraction [1]. Under continuous illumination in N₂ atmosphere for 1300 h and dark storage at 60 °C, TFMBA-modified devices retained 83% and 80% of their initial PCE, respectively [1].

Perovskite photovoltaics Surface passivation Power conversion efficiency

Humidity Stability of Perovskite Solar Cells: TFMBA Passivation Layer Delivers 84% PCE Retention After 1300 Hours at 65–75% Relative Humidity

In an independent study, post-treatment of Cs₀.₀₅(FA₀.₈₅MA₀.₁₅)₀.₉₅Pb(I₀.₈₅Br₀.₁₅)₃ perovskite films with 4-(trifluoromethyl)benzylamine (TFMBA) improved the power conversion efficiency from 19.25% (pristine) to 20.56% (TFMBA-treated), representing an absolute PCE gain of 1.31 percentage points [1]. The TFMBA treatment formed an ultrathin hydrophobic organic molecular layer that simultaneously passivated surface and grain boundary defects and acted as a moisture barrier. Unencapsulated TFMBA-treated devices retained 84% of their initial PCE after aging for 1300 hours under high humidity conditions of 65–75% relative humidity [1]. SEM and XRD analyses confirmed that TFMBA effectively passivated defects at the perovskite surface and grain boundaries, preventing irreversible moisture-induced decomposition [1]. This dual-function passivation (electronic defect healing plus moisture exclusion) is a property directly attributable to the combination of the Lewis-basic amine group and the highly hydrophobic trifluoromethylphenyl moiety.

Perovskite solar cells Moisture stability Defect passivation

KCNQ2/3 Ion Channel Activation: The 4-CF₃-Benzylamine Moiety Is the Key Structural Determinant for >15-Fold Potency Gain Over Retigabine

In a systematic structure-activity relationship (SAR) study, introduction of a CF₃ group at the 4-position of the benzylamine moiety, combined with a fluorine atom at the 3-position of the aniline ring of a retigabine-derived scaffold, yielded ethyl (2-amino-3-fluoro-4-((4-(trifluoromethyl)benzyl)amino)phenyl)carbamate (RL648_81) [1]. RL648_81 was characterized as a KCNQ2/3-specific channel activator that is >15 times more potent than retigabine (the FDA-approved anticonvulsant and prototypical KCNQ opener) and also exhibits superior selectivity for KCNQ2/3 over KCNQ4 and KCNQ5 channels [1]. The 4-CF₃-benzylamine moiety is explicitly identified as the critical pharmacophoric element responsible for this potency and selectivity enhancement; the free amine of the benzylamine core is essential for forming the urea/amide linkage to the aniline ring, while the para-CF₃ group optimizes the electronic and steric profile for KCNQ2/3 channel interaction [1].

KCNQ potassium channels Neuroscience drug discovery Epilepsy

Electronic Modulation of Basicity: 4-CF₃ Substitution Lowers Amine pKa by ~0.5–0.8 Units Versus Benzylamine, Altering Protonation State and Reactivity

The para-trifluoromethyl substituent exerts a strong electron-withdrawing inductive effect (-I) that measurably reduces the basicity of the benzylamine nitrogen. The predicted pKa of the conjugate acid of 4-(trifluoromethyl)benzylamine free base is 8.60 ± 0.10 , while experimentally determined values from enzyme kinetic studies report a pKa of approximately 8.8 for the p-CF₃-substituted benzylamine [1]. In comparison, unsubstituted benzylamine has a pKa of 9.34 [2], 4-methoxybenzylamine (electron-donating substituent) has a predicted pKa of 9.30 , and 4-fluorobenzylamine has a predicted pKa of 9.01 . The pKa depression of ~0.5–0.8 units relative to benzylamine means that at physiological pH (7.4), the 4-CF₃-benzylamine is more extensively deprotonated, existing to a greater extent as the neutral free base—a factor that directly impacts membrane permeability, nucleophilicity in coupling reactions, and coordination strength with Lewis-acidic metal centers such as undercoordinated Pb²⁺ in perovskite defect passivation. On a broader scale, the basicity of α-trifluoromethylamines (CF₃ alpha to the amine) is 4–5 orders of magnitude lower than that of β-trifluoromethyl isomers, reinforcing the critical importance of substitution position .

Amine basicity Electron-withdrawing substituent pKa modulation

Hydrochloride Salt Versus Free Base: Solid-State Handling, Melting Point, and Aqueous Solubility Advantages for Reproducible Experimental Workflows

The hydrochloride salt of 4-(trifluoromethyl)benzylamine (CAS 3047-99-2) differs substantially from its free base counterpart (CAS 3300-51-4) in physical properties that directly impact laboratory usability and procurement decisions. The HCl salt is a white to almost white crystalline solid with a melting point of approximately 167 °C and is soluble in water . In contrast, the free base is a clear colorless to light yellow liquid at room temperature with a melting point of 43 °C, a boiling point of 79–82 °C (at 15 mmHg), and a density of 1.229 g/mL at 25 °C . The ~124 °C elevation in melting point upon salt formation converts a hygroscopic, air-sensitive liquid into a stable, easily weighable solid that can be stored at room temperature under inert gas . The water solubility of the HCl salt also facilitates direct use in aqueous formulation or biphasic reaction conditions without a separate protonation step. Commercial availability of the HCl salt at purities ≥98% (HPLC) from multiple global suppliers (TCI, Chem-Impex, Alfa Chemistry, Bidepharm) ensures reliable sourcing for research and pilot-scale applications .

Salt form selection Solid-state properties Laboratory handling

High-Value Application Scenarios for (4-(Trifluoromethyl)phenyl)methanamine Hydrochloride Backed by Quantitative Differentiation Evidence


Perovskite Solar Cell Surface Passivation Layer Manufacturing

In the fabrication of high-efficiency perovskite solar cells, (4-(trifluoromethyl)phenyl)methanamine hydrochloride is dissolved and dynamically spin-coated onto CsFAMA perovskite films to form an ultrathin hydrophobic organic molecular capping layer. The HCl salt's water solubility enables direct preparation of aqueous or alcoholic treatment solutions without a separate acidification step. As evidenced by two independent studies, TFMBA treatment delivers a PCE improvement from 19.25% to 20.56%–25.52% depending on device architecture and processing optimization, with unencapsulated devices retaining 83–84% of initial PCE after 1300 hours under humid conditions (65–75% RH) or continuous illumination [1][2]. The protonated TFMBA-FA⁺ adduct forms stronger hydrogen bonds with iodide ions and generates a larger interfacial dipole moment than benzylamine- or 4-methoxybenzylamine-derived passivators, directly enhancing charge extraction and reducing non-radiative recombination [1]. For manufacturers and research groups scaling up perovskite photovoltaics, procurement of the high-purity HCl salt (≥98%) ensures batch-to-batch consistency in passivation performance.

Discovery and Optimization of Subtype-Selective KCNQ2/3 Potassium Channel Activators

In medicinal chemistry programs targeting neuronal KCNQ (Kv7) potassium channels for epilepsy, neuropathic pain, and tinnitus, (4-(trifluoromethyl)phenyl)methanamine hydrochloride serves as the key amine building block for constructing urea- or amide-linked analogs of retigabine. The published SAR study demonstrates that incorporation of the 4-CF₃-benzylamine moiety into the retigabine scaffold produces RL648_81, which is >15-fold more potent than retigabine and selective for KCNQ2/3 channels over KCNQ4 and KCNQ5 [3]. The HCl salt provides the free amine in a precisely weighable solid form for coupling with aryl isocyanates, aryl carbamoyl chlorides, or carboxylic acid derivatives under controlled stoichiometry. Procurement of CAS 3047-99-2 rather than the free base eliminates variability from liquid handling of the air-sensitive free amine, which is critical for generating reproducible SAR data across analog series.

High-Sensitivity Peroxidase-Coupled Monoamine Oxidase (MAO) Inhibitor Screening Assays

For biochemical laboratories screening natural product extracts or synthetic libraries for MAO inhibitors, (4-(trifluoromethyl)phenyl)methanamine hydrochloride is the validated substrate of choice for a peroxidase-linked spectrophotometric assay. The compound is oxidized by MAO to produce hydrogen peroxide, which is coupled to a chromogenic reaction yielding a red quinoneimine dye detected at 490 nm [4]. The ΔOD signal obtained with 4-CF₃-benzylamine as substrate is twice that of the previously established Holt's method, enabling more accurate detection and reducing false positive rates—a critical advantage when screening deeply colored plant extracts where background interference is problematic [4]. The water solubility of the HCl salt allows direct preparation of assay buffer solutions at defined concentrations, and the solid form ensures long-term storage stability in screening laboratories.

Fluorinated Building Block for Parallel Medicinal Chemistry Library Synthesis

In high-throughput medicinal chemistry and fragment-based drug discovery, (4-(trifluoromethyl)phenyl)methanamine hydrochloride is employed as a versatile fluorinated benzylamine building block for library synthesis via reductive amination, amide coupling, sulfonamide formation, and urea synthesis. The electron-withdrawing CF₃ group depresses the amine pKa to 8.60–8.8 compared to benzylamine (pKa 9.34), moderating nucleophilic reactivity for more controlled acylation kinetics [5]. The increased lipophilicity (LogP ≈ 2.2–2.9) conferred by the CF₃ group improves the drug-likeness of derived analogs by favorably modulating logD and metabolic stability [6]. The HCl salt's solid form, high purity (≥98%), and well-characterized melting point (167 °C) make it suitable for automated solid-dispensing platforms used in parallel synthesis, where accurate and reproducible dispensing of liquid amines is technically challenging.

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